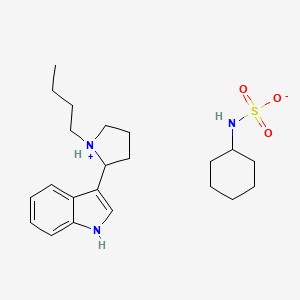
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrrolidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 3-(1-Butyl-2-pyrrolidinyl)indole
- Cyclohexanesulfamate derivatives
- Other indole derivatives
Uniqueness
3-(1-Butyl-2-pyrrolidinyl)indole cyclohexanesulfamate is unique due to the presence of both the butyl-pyrrolidinyl group and the cyclohexanesulfamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
20465-88-7 |
|---|---|
分子式 |
C22H35N3O3S |
分子量 |
421.6 g/mol |
IUPAC名 |
3-(1-butylpyrrolidin-1-ium-2-yl)-1H-indole;N-cyclohexylsulfamate |
InChI |
InChI=1S/C16H22N2.C6H13NO3S/c1-2-3-10-18-11-6-9-16(18)14-12-17-15-8-5-4-7-13(14)15;8-11(9,10)7-6-4-2-1-3-5-6/h4-5,7-8,12,16-17H,2-3,6,9-11H2,1H3;6-7H,1-5H2,(H,8,9,10) |
InChIキー |
XHZUSMBAWAVCRE-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1CCCC1C2=CNC3=CC=CC=C32.C1CCC(CC1)NS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


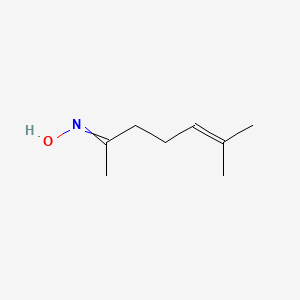
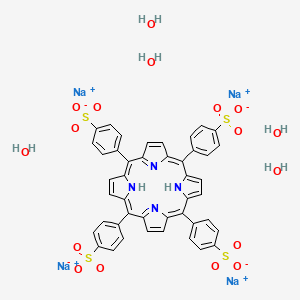

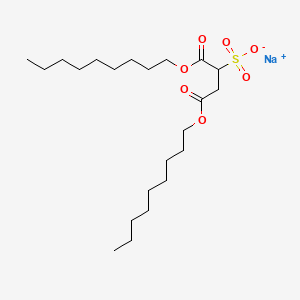

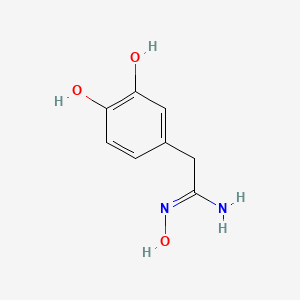
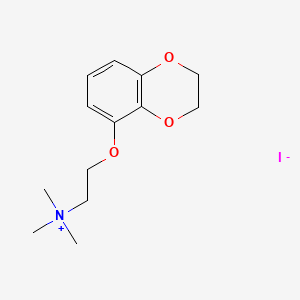
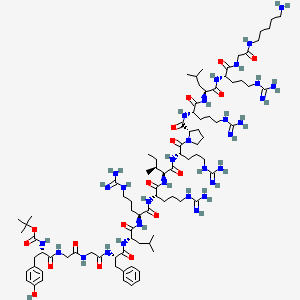
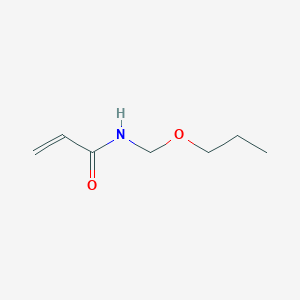
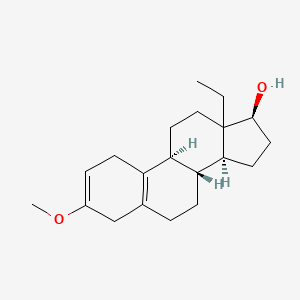
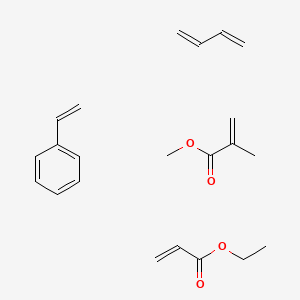

![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)
![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
